molecular formula C27H27BrN2O2 B2649641 (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one CAS No. 477889-00-2

(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one

Cat. No.: B2649641
CAS No.: 477889-00-2
M. Wt: 491.429
InChI Key: FLQRUSKLEGLBEO-XNTDXEJSSA-N
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Description

(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one is a synthetic small molecule of interest in chemical and pharmacological research. Its structure incorporates a benzylpiperazine moiety, a class of compounds known to exhibit diverse pharmacological activities and interact with key neurological targets . Benzylpiperazine derivatives have been investigated for their affinity and selectivity for sigma receptors, particularly the sigma-1 receptor (σ1R), which is a chaperone protein involved in modulating nociception (pain signaling), NMDA receptor activity, and cellular processes . The presence of the 4-bromobenzyl group in the structure may further influence its receptor binding affinity and selectivity, as the modification of hydrophobic domains is a common strategy in ligand optimization for these targets . Researchers may utilize this compound as a potential sigma-1 receptor ligand to probe receptor function and signaling pathways in models of neurological disorders . Furthermore, the chalcone-like propenone linker offers potential for further chemical functionalization, making it a valuable synthetic intermediate for medicinal chemistry programs aimed at developing novel neuropharmacological tools . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN2O2/c28-25-11-6-24(7-12-25)21-32-26-13-8-22(9-14-26)10-15-27(31)30-18-16-29(17-19-30)20-23-4-2-1-3-5-23/h1-15H,16-21H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQRUSKLEGLBEO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as benzyl chloride, under basic conditions.

    Bromobenzylation: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with 4-bromobenzyl chloride in the presence of a base like potassium carbonate.

    Propenone Formation: The final step involves the condensation of the bromobenzylated piperazine with 4-hydroxybenzaldehyde and an appropriate ketone under acidic or basic conditions to form the propenone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperazine-Substituted Chalcones

Piperazine-substituted chalcones are clustered based on substitution patterns (e.g., cluster 12 in ).

  • Electronegative Substituents: Bromine at the para position of Ring B (as in the target compound) may enhance activity compared to methoxy or methyl groups. For example, replacing bromine with chlorine or methoxy in non-piperazine chalcones (e.g., compound 2h vs. 2j) increases IC50 values, suggesting electronegative groups optimize potency .
  • Steric Effects : Bulky substituents on the piperazine ring, such as bis(4-bromophenyl)methyl in ’s compound, may reduce solubility or binding efficiency compared to the target compound’s simpler benzyl group .

Non-Piperazine Chalcones

Non-piperazine chalcones like cardamonin (IC50 = 4.35 μM) exhibit higher inhibitory activity than most piperazine derivatives. Key differences include:

  • Hydroxyl Groups : Cardamonin’s hydroxyl groups at the ortho and para positions of Ring A contribute to its potency, a feature absent in the target compound .
  • Halogen Substitution : Bromine or iodine at the meta position (e.g., compound 2j, IC50 = 4.70 μM) improves activity, aligning with the target compound’s 4-bromobenzyloxy group .

Structural Analogues with Halogen Substituents

  • Bromine-Containing Derivatives : Compounds like (E)-1-{4-[bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one () share bromine substitutions but differ in piperazine bulkiness. Their activity data are unreported, but crystal structures reveal E-configurations and hydrogen-bonding networks that stabilize molecular interactions .
  • Antimicrobial Chalcones : highlights halogenated chalcones (e.g., compound 3n) with potent antifungal activity. The target compound’s bromine may similarly enhance antimicrobial properties, though direct comparisons require further testing .

Data Tables

Table 1. Key Chalcone Derivatives and Their Properties

Compound Name Substituents (Ring A/B) Piperazine Substituent IC50 (μM) Reference
Target Compound 4-[(4-Bromobenzyl)oxy]phenyl (B), Benzyl (A) 4-Benzylpiperazino N/A
Cardamonin Hydroxyl (ortho, para on A); none on B None 4.35
Compound 2j (non-piperazine) 4-Bromo-2-hydroxy-5-iodophenyl (A), 4-Fluoro (B) None 4.70
(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one 4-Methylphenyl (B) Bis(4-bromophenyl)methyl N/A
1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one 4-Bromo (A), 4-Dimethylamino (B) None N/A

Table 2. Substituent Effects on Activity

Substituent Position Electronegativity Trend Observed IC50 Trend Example Compounds
Para (Ring B) Br > Cl > OCH3 > CH3 IC50: Br < Cl < OCH3 Target vs. 2h, 2p
Meta (Ring A) I > Br > Cl IC50: I < Br < Cl 2j vs. 2h

Biological Activity

(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound belongs to the class of piperazine derivatives, characterized by the presence of a piperazine ring and a propenone moiety.

Research indicates that compounds with similar structures often interact with various biological targets, including cyclooxygenases (COX), which are key enzymes in the inflammatory process. The specific interactions and mechanisms of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one are still under investigation, but it is hypothesized that it may function as a selective COX-2 inhibitor, similar to other related compounds.

1. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. A comparative analysis with known COX inhibitors showed that it has a selective inhibitory action on COX-2, which is crucial for mediating inflammation:

CompoundIC50 (µM)Mechanism
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one6COX-2 inhibition
Indomethacin80Non-selective COX inhibition

This selectivity suggests potential for reduced side effects commonly associated with non-selective COX inhibitors.

2. Antioxidant Properties

Studies have also indicated that this compound possesses antioxidant properties, which can contribute to its anti-inflammatory effects by neutralizing free radicals and reducing oxidative stress.

3. Analgesic Effects

The analgesic potential of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one has been evaluated through various pain models. Preliminary results suggest that it may effectively alleviate pain through its action on inflammatory pathways.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate was shown to have improved pharmacokinetic properties and biological activities compared to its cinnamic acid precursor. These findings highlight the importance of structural modifications in enhancing biological efficacy:

  • Study Reference : MDPI 2022 highlighted the synthesis and evaluation of similar compounds demonstrating selective COX-2 inhibition with promising results in vitro .

Pharmacokinetics

The pharmacokinetic profile of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one indicates good oral bioavailability, conforming to Lipinski’s rule of five, which predicts favorable absorption and permeability characteristics:

PropertyValue
Hydrogen bond donors2
Hydrogen bond acceptors5
Molecular weight< 500 Da

These properties suggest that the compound could be developed into an effective therapeutic agent.

Q & A

Q. What are the standard synthetic routes for (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A ketone (e.g., 4-substituted acetophenone) reacts with an aldehyde (e.g., 4-bromobenzaldehyde) under basic conditions (e.g., NaOH/ethanol). The reaction forms the α,β-unsaturated ketone (propenone) core. Purification involves recrystallization or column chromatography, with yields optimized by controlling reaction time and temperature (e.g., 60–80°C for 6–12 hours) .

Q. How is the E-configuration of the propenone moiety confirmed experimentally?

The E-configuration is confirmed via NMR spectroscopy. The coupling constant (JJ) between the α and β protons of the propenone group typically ranges from 15–17 Hz for trans (E) isomers, as observed in similar chalcone derivatives. X-ray crystallography provides definitive confirmation, with torsion angles between the carbonyl group and adjacent aromatic rings exceeding 160° .

Q. What spectroscopic methods are used for structural characterization?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.8 ppm, carbonyl carbons at δ 190–200 ppm) .
  • X-ray crystallography : Determines crystal packing, bond lengths (e.g., C=O at ~1.22 Å), and dihedral angles (e.g., 175.1° for the propenone moiety) .
  • IR : Confirms carbonyl stretches (~1650 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Catalyst screening : Bases like piperidine or KOH may reduce side reactions compared to NaOH .
  • Temperature control : Lower temperatures (e.g., 50°C) minimize decomposition of brominated intermediates .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves closely eluting byproducts .

Q. What strategies address low aqueous solubility for in vitro bioactivity studies?

Structural modifications include:

  • Introducing hydrophilic groups (e.g., hydroxyl or amine) on the benzylpiperazine moiety .
  • Formulating as a prodrug (e.g., phosphate ester) or using solubilizing agents (e.g., DMSO/PEG mixtures) .
  • Co-crystallization with cyclodextrins to enhance bioavailability .

Q. How do substituents on the benzylpiperazine and aryl rings influence biological activity?

  • Bromine : Enhances lipophilicity and membrane permeability, as seen in analogs with IC50_{50} values <10 μM in kinase inhibition assays .
  • Methoxy groups : Electron-donating groups may reduce receptor binding affinity compared to halogens .
  • Piperazine modifications : Bulky substituents (e.g., bis(4-bromophenyl)methyl) can sterically hinder target interactions .

Q. How can computational modeling guide SAR studies?

  • Molecular docking : Predict binding modes to targets like serotonin receptors (e.g., 5-HT2A_{2A}) using software like AutoDock Vina .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

  • Assay standardization : Compare IC50_{50} values using consistent protocols (e.g., ATP concentration in kinase assays) .
  • Structural validation : Confirm compound identity via LC-MS and elemental analysis to rule out degradation .
  • Control experiments : Test for off-target effects (e.g., cytotoxicity via MTT assay) .

Q. Why do crystallographic data show variability in bond angles for similar derivatives?

Variations arise from:

  • Packing effects : Crystal lattice forces distorting torsion angles (e.g., O—C18—N2 angles ranging 116–122°) .
  • Substituent electronegativity : Electron-withdrawing groups (e.g., Br) increase planarity of the propenone moiety .

Q. What methods validate the stability of this compound under physiological conditions?

  • HPLC stability studies : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours .
  • Mass spectrometry : Identify hydrolysis products (e.g., cleavage of the benzyloxy group) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .

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